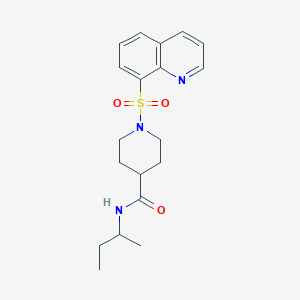

![molecular formula C19H21NO3S B10807749 8-methyl-4-oxo-N,N-dipropyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B10807749.png)

8-methyl-4-oxo-N,N-dipropyl-4H-thieno[3,2-c]chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

WAY-332647 is a chemical compound known for its role as an inhibitor of pyruvate kinase . Pyruvate kinase is an enzyme that plays a crucial role in glycolysis, the metabolic pathway that converts glucose into pyruvate, generating energy in the form of adenosine triphosphate.

Chemical Reactions Analysis

WAY-332647, as an inhibitor of pyruvate kinase, primarily interacts with the enzyme to inhibit its activity. The compound may undergo various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from WAY-332647, potentially altering its structure and activity.

Reduction: This reaction involves the gain of electrons, which could also modify the compound’s properties.

Substitution: In this reaction, one functional group in WAY-332647 is replaced by another, potentially leading to the formation of new derivatives with different biological activities.

Common reagents and conditions used in these reactions would depend on the specific chemical environment and desired outcome. Major products formed from these reactions would include modified versions of WAY-332647 with altered biological activities.

Scientific Research Applications

WAY-332647 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: WAY-332647 is used as a tool compound to study the inhibition of pyruvate kinase and its effects on glycolysis.

Biology: Researchers use WAY-332647 to investigate the role of pyruvate kinase in cellular metabolism and energy production.

Medicine: WAY-332647 is studied for its potential therapeutic applications in diseases where pyruvate kinase activity is dysregulated, such as cancer and metabolic disorders.

Industry: The compound may be used in the development of new drugs targeting pyruvate kinase and related metabolic pathways.

Mechanism of Action

WAY-332647 exerts its effects by inhibiting the activity of pyruvate kinase. This enzyme is responsible for catalyzing the final step of glycolysis, where phosphoenolpyruvate is converted to pyruvate, generating adenosine triphosphate. By inhibiting pyruvate kinase, WAY-332647 disrupts this process, leading to reduced energy production and altered metabolic activity. The molecular targets and pathways involved include the glycolytic pathway and associated regulatory mechanisms.

Comparison with Similar Compounds

WAY-332647 can be compared with other pyruvate kinase inhibitors, such as:

3-Bromopyruvate: Another inhibitor of pyruvate kinase, known for its potential anticancer properties.

Oxalate: A naturally occurring compound that inhibits pyruvate kinase by binding to its active site.

Phenylalanine: An amino acid that acts as an allosteric inhibitor of pyruvate kinase.

WAY-332647 is unique in its specific structure and mode of inhibition, which may offer distinct advantages in research and therapeutic applications.

Properties

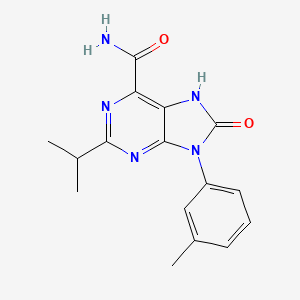

Molecular Formula |

C19H21NO3S |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

8-methyl-4-oxo-N,N-dipropylthieno[3,2-c]chromene-2-carboxamide |

InChI |

InChI=1S/C19H21NO3S/c1-4-8-20(9-5-2)18(21)16-11-14-17(24-16)13-10-12(3)6-7-15(13)23-19(14)22/h6-7,10-11H,4-5,8-9H2,1-3H3 |

InChI Key |

INVYENVHWPZHKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)C)OC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

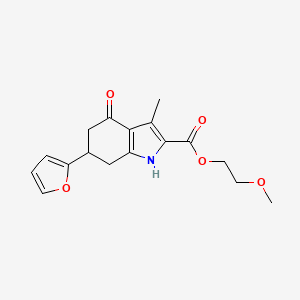

![(4-Oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl 3-methyl-2-[(4-methylbenzoyl)amino]butanoate](/img/structure/B10807679.png)

![N-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]phenyl]acetamide](/img/structure/B10807681.png)

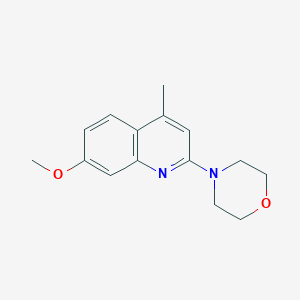

![[2-(4-Methylanilino)-2-oxo-1-phenylethyl] 2,5-dimethylfuran-3-carboxylate](/img/structure/B10807685.png)

![[2-[1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate](/img/structure/B10807692.png)

![2-[[4-(Difluoromethoxy)phenyl]methylideneamino]oxy-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B10807708.png)

![N-[4-(difluoromethoxy)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B10807711.png)

![3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-N,N,1-trimethyl-4-oxo-1,4-dihydroquinoline-6-sulfonamide](/img/structure/B10807730.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B10807738.png)

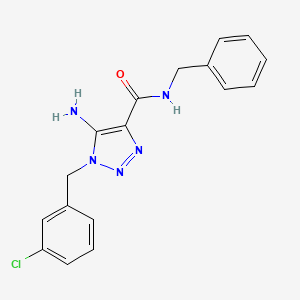

![1-(4-chlorobenzoyl)-N-[4-(dimethylsulfamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B10807740.png)